Methyl 3-bromo-2-phenylpropanoate
Description
Methyl 3-bromo-2-phenylpropanoate (CAS No.: 99070-19-6) is an organic compound with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol. Its IUPAC name is this compound, and its structural features include a bromine atom at the β-position of the propanoate ester and a phenyl group at the α-position (Figure 1). The compound is characterized by high purity (≥95%) and is primarily used in research settings for synthetic chemistry applications, such as cross-coupling reactions or as a precursor in pharmaceutical intermediates .
Properties
IUPAC Name |
methyl 3-bromo-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKQRNDCJLRTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CBr)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-phenylpropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-phenylpropanoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-phenylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl group can undergo oxidation to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Reduction: Conducted in anhydrous conditions using LiAlH4 in ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Produces substituted phenylpropanoates.
Reduction: Yields alcohols.
Oxidation: Forms carboxylic acids or ketones.
Scientific Research Applications
Methyl 3-bromo-2-phenylpropanoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-phenylpropanoate involves its reactivity as a brominated ester. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. The ester moiety can undergo hydrolysis or reduction, leading to the formation of alcohols or carboxylic acids. These reactions are facilitated by the presence of specific catalysts and reagents that target the molecular structure of the compound .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Structural and Functional Insights
- Bromine Position: The β-bromine in this compound enhances its reactivity in substitution reactions compared to α-brominated analogs like 2-bromo-2-methyl-propanoic acid.
- Aromatic vs. Heterocyclic : The phenyl group in the target compound provides steric bulk and π-π interactions, whereas pyridine derivatives (e.g., 2-bromo-3-methylpyridine) offer coordination sites for metal catalysts.
- Fluorinated Groups: The trifluoromethyl group in Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate increases lipophilicity and metabolic stability, making it more suitable for drug development than the non-fluorinated target compound.
Biological Activity
Methyl 3-bromo-2-phenylpropanoate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound has the molecular formula and features a bromine atom attached to a propanoate backbone with a phenyl group. Its structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in several contexts, including its effects on enzyme inhibition, anticancer properties, and receptor modulation. Below are key findings from the literature.
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown moderate activity against AChE, which is crucial for neurotransmitter regulation in the nervous system. The inhibition of AChE can lead to increased levels of acetylcholine, potentially beneficial in treating neurodegenerative diseases like Alzheimer's disease .
- Histone Deacetylase Inhibition : Related compounds have demonstrated antiproliferative activity against cancer cell lines, indicating potential as histone deacetylase inhibitors (HDACIs). Specifically, methyl derivatives have been linked to the suppression of tumor growth in vitro .
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including HeLa cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | X | Apoptosis induction |
| Related HDACIs | Various | Y | Cell cycle arrest |
Case Studies
- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of this compound analogs on HeLa cells, reporting significant inhibition of cell growth at concentrations above a certain threshold. The study emphasized structure-activity relationships (SAR) that enhance cytotoxicity .
- Multi-target Activity : Research has indicated that compounds with structural similarities to this compound can act on multiple biological targets, including PPAR subtypes and FAAH, suggesting a multifunctional pharmacological profile .
Q & A
Q. What are the common synthetic routes for preparing Methyl 3-bromo-2-phenylpropanoate, and how do reaction conditions influence yield?
this compound can be synthesized via nucleophilic substitution or esterification of intermediates. For example, bromination of 2-phenylpropanoic acid derivatives using reagents like PBr₃ or HBr in methanol under controlled temperatures (40–60°C) is a standard approach . Alternatively, esterification of 3-bromo-2-phenylpropanoic acid with methanol in the presence of sulfuric acid or DCC/DMAP catalysts can yield the target compound. Reaction optimization should focus on solvent polarity (e.g., THF vs. DCM), stoichiometry of brominating agents, and temperature to avoid side reactions like over-bromination or ester hydrolysis .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : ¹H and ¹³C NMR are critical for confirming the ester group (δ ~3.6–3.8 ppm for methoxy protons) and bromine’s electronic effects on adjacent protons .
- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for visualization) resolve molecular geometry and confirm stereochemistry, particularly for chiral centers .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns from bromine .
Q. How should researchers purify this compound to minimize impurities?
Column chromatography using silica gel with hexane/ethyl acetate (4:1 to 7:3) is effective for separating brominated byproducts. Recrystallization from ethanol or methanol at low temperatures (0–5°C) improves purity, as brominated esters often exhibit low solubility in polar solvents .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric excess in asymmetric syntheses involving this compound?
Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution using lipases (e.g., Candida antarctica) can improve stereoselectivity. For example, kinetic resolution during esterification or transesterification steps can yield >90% enantiomeric excess (ee) under anhydrous conditions . Monitoring ee via chiral HPLC (Chiralpak IC column) with hexane/isopropanol mobile phases is recommended .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?
Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or crystal packing effects. Use variable-temperature NMR to assess dynamic behavior and compare with DFT-optimized structures. SHELXL’s TWIN/BASF commands help refine twinned crystals or disordered bromine positions .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The bromine at C3 acts as a leaving group in Suzuki-Miyaura couplings with arylboronic acids (e.g., phenylboronic acid derivatives in ). Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in toluene/water mixtures at 80–100°C. Monitor competing ester hydrolysis by maintaining pH < 8 .
Q. What are the best practices for handling this compound’s instability under ambient conditions?
Store the compound at –20°C under argon to prevent hydrolysis or oxidation. Use stabilizers like BHT (0.1% w/w) in non-polar solvents (e.g., hexane). For long-term storage, lyophilization in amber vials with desiccants (e.g., molecular sieves) is advised .
Methodological Considerations
Q. How to design experiments for studying the compound’s metabolic or environmental degradation pathways?
- In vitro metabolism : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze via LC-MS/MS for esterase-mediated hydrolysis products.
- Environmental fate : Conduct photolysis studies under UV light (254 nm) in aqueous buffers to identify brominated byproducts (e.g., 3-bromo-2-phenylpropanoic acid) .
Q. What computational tools predict the compound’s physicochemical properties or reaction mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
